molecular formula C11H13F2NO B1428948 4-(2,4-Difluorophenyl)oxan-4-amine CAS No. 1343080-01-2

4-(2,4-Difluorophenyl)oxan-4-amine

Cat. No. B1428948
CAS RN: 1343080-01-2
M. Wt: 213.22 g/mol
InChI Key: ZPXBPIHUFAUKEM-UHFFFAOYSA-N
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Description

4-(2,4-Difluorophenyl)oxan-4-amine, also known as DOFA, is an organic molecule that has gained a lot of attention in scientific research. It has a CAS Number of 1342026-77-0 and a molecular weight of 227.25 .


Molecular Structure Analysis

The molecular structure of 4-(2,4-Difluorophenyl)oxan-4-amine consists of a central oxan ring, with a 2,4-difluorophenyl group and an amine group attached . The molecular formula is C11H13F2NO.


Physical And Chemical Properties Analysis

4-(2,4-Difluorophenyl)oxan-4-amine is a powder at room temperature . It has a molecular weight of 227.25 . More detailed physical and chemical properties such as melting point, boiling point, and solubility would require further experimental determination.

Scientific Research Applications

  • Organic Light-Emitting Devices (OLEDs) : A study by Li et al. (2012) focused on 2,4-difluorophenyl-functionalized arylamine derivatives, which include structures similar to 4-(2,4-Difluorophenyl)oxan-4-amine. These compounds were used as hole-injecting and hole-transporting layers in OLEDs, showing improved efficiency and luminance in the devices (Li et al., 2012).

  • Antimicrobial Activity : Mallesha and Mohana (2014) synthesized 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives, which are structurally related to 4-(2,4-Difluorophenyl)oxan-4-amine. These compounds exhibited significant antimicrobial activity against bacterial and fungal strains, suggesting potential applications in developing new antimicrobial agents (Mallesha & Mohana, 2014).

  • Antifungal and Plant-Growth-Regulatory Activities : Liu et al. (2011) reported the synthesis of new thiazol-2-amine derivatives containing the 2,4-difluorophenyl unit. These compounds were evaluated for their antifungal and plant-growth-regulatory activities, indicating potential applications in agriculture and plant protection (Liu et al., 2011).

  • Gas Separation Applications : In the field of polymer science, Fang et al. (2000) utilized aromatic amines like 4-(2,4-Difluorophenyl)oxan-4-amine in the synthesis of hyperbranched polyimides. These polymers have applications in gas separation, highlighting the compound's relevance in materials science (Fang et al., 2000).

  • Synthesis of Biobased Amines : Froidevaux et al. (2016) discussed the synthesis of biobased amines from various biomass sources. Compounds like 4-(2,4-Difluorophenyl)oxan-4-amine can be significant in this context, as they can be used as building blocks for biobased polymers, contributing to the development of sustainable materials (Froidevaux et al., 2016).

Safety and Hazards

The safety data sheet for 4-(2,4-Difluorophenyl)oxan-4-amine indicates that it is a dangerous compound. It has a signal word of “Danger” and comes with several hazard statements . It’s important to handle this compound with appropriate safety measures, including wearing protective gloves, clothing, and eye protection .

properties

IUPAC Name

4-(2,4-difluorophenyl)oxan-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c12-8-1-2-9(10(13)7-8)11(14)3-5-15-6-4-11/h1-2,7H,3-6,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXBPIHUFAUKEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=C(C=C(C=C2)F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Difluorophenyl)oxan-4-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-(2,4-Difluorophenyl)oxan-4-amine
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4-(2,4-Difluorophenyl)oxan-4-amine
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4-(2,4-Difluorophenyl)oxan-4-amine
Reactant of Route 4
4-(2,4-Difluorophenyl)oxan-4-amine
Reactant of Route 5
4-(2,4-Difluorophenyl)oxan-4-amine
Reactant of Route 6
4-(2,4-Difluorophenyl)oxan-4-amine

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